Cas no 1893316-35-2 (3-(1H-indol-5-yl)-3-methylbutan-1-amine)

3-(1H-Indol-5-yl)-3-methylbutan-1-amine is a synthetic organic compound featuring an indole core substituted with a 3-methylbutylamine side chain. This structure imparts potential utility in pharmaceutical and biochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The indole moiety is known for its prevalence in pharmacologically active compounds, suggesting possible applications in drug discovery. The tertiary carbon adjacent to the amine group may enhance metabolic stability, while the primary amine offers functionalization versatility. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry. The compound is typically handled under controlled conditions due to its reactive amine functionality.
3-(1H-indol-5-yl)-3-methylbutan-1-amine structure
1893316-35-2 structure
Product Name:3-(1H-indol-5-yl)-3-methylbutan-1-amine
CAS No:1893316-35-2
MF:C13H18N2
MW:202.295423030853
CID:6266186
PubChem ID:116996131
Update Time:2025-06-28

3-(1H-indol-5-yl)-3-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-indol-5-yl)-3-methylbutan-1-amine
    • EN300-1792192
    • 1893316-35-2
    • Inchi: 1S/C13H18N2/c1-13(2,6-7-14)11-3-4-12-10(9-11)5-8-15-12/h3-5,8-9,15H,6-7,14H2,1-2H3
    • InChI Key: RAVJTWYCRAXZLM-UHFFFAOYSA-N
    • SMILES: N1C=CC2=C1C=CC(=C2)C(C)(C)CCN

Computed Properties

  • Exact Mass: 202.146998583g/mol
  • Monoisotopic Mass: 202.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 41.8Ų

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Additional information on 3-(1H-indol-5-yl)-3-methylbutan-1-amine

3-(1H-indol-5-yl)-3-methylbutan-1-amine (CAS No. 1893316-35-2): A Comprehensive Overview

3-(1H-indol-5-yl)-3-methylbutan-1-amine, also known by its CAS number 1893316-35-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives and has shown promising potential in various biological applications, particularly in the treatment of neurological disorders and as a lead compound for drug discovery.

The chemical structure of 3-(1H-indol-5-yl)-3-methylbutan-1-amine is characterized by a substituted indole ring attached to a branched alkyl chain. The presence of the indole moiety, which is a common structural feature in many biologically active compounds, suggests that this molecule may interact with specific receptors or enzymes involved in cellular signaling pathways. The methyl group on the butyl chain further modulates the compound's physicochemical properties, potentially enhancing its bioavailability and metabolic stability.

Recent studies have explored the pharmacological properties of 3-(1H-indol-5-yl)-3-methylbutan-1-amine in detail. One notable area of research is its potential as an agonist for serotonin receptors, particularly the 5-HT2A receptor. Serotonin receptors play a crucial role in regulating mood, cognition, and other neurological functions. Preliminary in vitro assays have demonstrated that 3-(1H-indol-5-yl)-3-methylbutan-1-amine exhibits high affinity and selectivity for the 5-HT2A receptor, suggesting its potential as a therapeutic agent for conditions such as depression, anxiety, and schizophrenia.

In addition to its serotonin receptor activity, 3-(1H-indol-5-yl)-3-methylbutan-1-amine has also been investigated for its anti-inflammatory properties. Chronic inflammation is a key factor in the development and progression of various diseases, including neurodegenerative disorders and autoimmune conditions. In vitro studies using human immune cells have shown that 3-(1H-indol-5-yl)-3-methylbutan-1-amine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

The pharmacokinetic profile of 3-(1H-indol-5-yl)-3-methylbutan-1-amine has been another focus of recent research. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its behavior in vivo. Animal models have demonstrated that 3-(1H-indol-5-yl)-3-methylbutan-1-amine exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Furthermore, it has shown low toxicity in preclinical studies, suggesting a favorable safety profile.

Clinical trials are currently underway to further evaluate the therapeutic potential of 3-(1H-indol-5-yl)-3-methylbutan-1-amine. Early-phase trials have focused on assessing its safety and tolerability in healthy volunteers and patients with specific neurological disorders. Preliminary results have been encouraging, with no serious adverse events reported. The next phase of clinical trials will aim to determine the optimal dosing regimen and evaluate the compound's efficacy in larger patient populations.

Beyond its direct therapeutic applications, 3-(1H-indol-5-yl)-3-methylbutan-1-amine has also shown promise as a tool compound for basic research. Its selective interaction with serotonin receptors makes it valuable for studying receptor function and signaling pathways. Additionally, its anti-inflammatory properties can be leveraged to investigate the role of inflammation in disease pathogenesis.

In conclusion, 3-(1H-indol-5-y l)-3-methylbutan - 1 - amine (CAS No. 189 3 3 6 - 2), with its unique chemical structure and diverse biological activities, represents an exciting new frontier in medicinal chemistry and pharmacology. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a promising candidate for future drug development.

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